2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide
Description
The exact mass of the compound this compound is 305.13103142 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10(7-8-11-5-3-2-4-6-11)16-12(20)9-21-14-17-13(15)18-19-14/h2-6,10H,7-9H2,1H3,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOIQCQAHCRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide is the enzyme catalase . Catalase is an important enzyme in cells that helps to detoxify hydrogen peroxide (H2O2), a byproduct of cellular metabolism, by converting it into water (H2O) and oxygen (O2).
Mode of Action
The compound acts as a non-reversible inhibitor of catalase. This means it binds to the enzyme and prevents it from carrying out its normal function of breaking down hydrogen peroxide
Biochemical Pathways
By inhibiting catalase, the compound affects the hydrogen peroxide breakdown pathway . This could potentially lead to an accumulation of hydrogen peroxide in the cell, which can cause oxidative stress and damage to cellular components.
Result of Action
The inhibition of catalase by the compound could potentially lead to an accumulation of hydrogen peroxide in the cell, causing oxidative stress and damage to cellular components. .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as suggested by the pH-dependent solubility of similar compounds. .
Biochemical Analysis
Biochemical Properties
It is known that the 3-amino-1H-1,2,4-triazole moiety of the compound is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase. This enzyme catalyzes the sixth step of histidine production.
Cellular Effects
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis
Molecular Mechanism
The 3-amino-1H-1,2,4-triazole moiety is known to inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in the biosynthesis of histidine. This suggests that the compound may exert its effects at the molecular level through enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
